![molecular formula C11H11FN4S B4843269 N-(2-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea](/img/structure/B4843269.png)
N-(2-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Overview
Description
N-(2-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, also known as FPPT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPPT belongs to the class of thiourea derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and protein kinase C (PKC). N-(2-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that N-(2-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has anti-tumor and anti-inflammatory effects in animal models. N-(2-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has also been shown to have insecticidal and fungicidal properties in agriculture.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea in lab experiments include its high purity, stability, and reproducibility. N-(2-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using N-(2-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea in lab experiments include its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the research and development of N-(2-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea. One direction is to further investigate the mechanism of action of N-(2-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, particularly its interactions with enzymes and signaling pathways. Another direction is to explore the potential use of N-(2-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to evaluate the safety and efficacy of N-(2-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea in humans and animals. Finally, the potential applications of N-(2-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea in agriculture and material science warrant further investigation.
Scientific Research Applications
N-(2-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(2-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial properties. N-(2-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has also been studied for its potential use as a diagnostic tool for detecting cancer cells. In agriculture, N-(2-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In material science, N-(2-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been used to synthesize novel materials with unique properties.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-(1-methylpyrazol-3-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4S/c1-16-7-6-10(15-16)14-11(17)13-9-5-3-2-4-8(9)12/h2-7H,1H3,(H2,13,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJXZXCZMQLUOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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